molecular formula C20H13BrN2O B2517268 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 860787-48-0

2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2517268
CAS No.: 860787-48-0
M. Wt: 377.241
InChI Key: ORENNRPNGIBKAP-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is a benzochromene derivative characterized by a 4-bromophenyl substituent at position 4 and a nitrile group at position 2. Its synthesis typically involves multicomponent reactions under microwave irradiation or catalytic conditions, achieving yields up to 96% (). The bromine atom at the para position of the phenyl ring contributes to its electronic and steric properties, influencing reactivity and biological interactions. Structural confirmation is achieved via spectroscopic methods (IR, NMR, HRMS) and X-ray crystallography ().

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-14-8-5-13(6-9-14)18-16-10-7-12-3-1-2-4-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORENNRPNGIBKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)Br)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the Knoevenagel condensation followed by a Michael addition. The reaction involves the condensation of an aromatic aldehyde (such as 4-bromobenzaldehyde), malononitrile, and a cyclic diketone (such as 1,3-cyclohexanedione) in the presence of a base like sodium carbonate. This reaction can be carried out under solvent-free conditions using ball milling, which is an environmentally friendly and efficient method .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener methods such as solvent-free reactions and the use of recyclable catalysts are preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile as an antitumor agent. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound's structure allows it to interact with microtubules, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Case Study:
In a study published in Molecules, derivatives of benzo[h]chromene were synthesized and evaluated for their anti-cancer properties. The results indicated that modifications at the 2 and 3 positions significantly enhanced antitumor activity, suggesting that similar modifications could be explored for the bromophenyl derivative .

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activities against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, as well as fungi.

Biological Screening Results:

  • Tested Pathogens: Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Inhibition Zone (IZ): Ranged from 16 mm to 26 mm.
  • Minimum Inhibitory Concentration (MIC): Evaluated alongside standard antibiotics, showing comparable efficacy .

Structure-Activity Relationships

The presence of both amino and cyano groups in the structure enhances its biological activity. The amino group facilitates hydrogen bonding with biological targets, while the cyano group contributes to the compound's lipophilicity, aiding in cellular uptake.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with biological targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound can disrupt microtubule formation, leading to the inhibition of cell division and inducing apoptosis in cancer cells . Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress.

Comparison with Similar Compounds

Table 1: Representative Analogs and Substituent Effects

Compound Substituent(s) Key Structural Features Reference
Target compound 4-Bromophenyl Para-bromo, unmodified chromene
4i () 3-Bromophenyl Meta-bromo
E () 3-Nitrophenyl Strong electron-withdrawing nitro group
4 () 4-Methoxyphenyl, 6-methoxy Electron-donating methoxy groups
CN7:1h () 3,4,5-Trimethoxyphenyl Multiple methoxy groups enhancing polarity
4g () 3-[(4-Bromobenzyl)oxy]phenyl Bulky benzyloxy group

Physical and Spectroscopic Properties

Melting Points :

  • The target compound melts at 138–140°C (), lower than analogs with nitro (179–182°C, ) or meta-bromo (238–240°C, ) groups, suggesting substituent position and polarity influence crystallinity.

IR Spectroscopy :

  • The nitrile (CN) stretch appears near 2190–2205 cm⁻¹ across analogs. Bromine substituents show C-Br stretches at 680 cm⁻¹ (meta-bromo, ) or absence in para-bromo (target compound). Methoxy groups exhibit C-O-C stretches at ~1105 cm⁻¹ ().

Antiproliferative Activity :

  • The 3-nitrophenyl analog (E) exhibits potent antiproliferative effects by inhibiting mitosis and microtubules (). The target compound’s bromophenyl group may reduce potency compared to nitro derivatives due to weaker electron-withdrawing effects.

Anti-inflammatory and Anti-rheumatic Effects :

  • N-Succinimido derivatives () and CN7:1h () modulate pathways like NF-κB and mTOR, suggesting aryl substituents influence target specificity.

Biological Activity

2-Amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H13_{13}BrN2_2O
  • Molecular Weight : 377.24 g/mol
  • CAS Number : 860787-48-0

The structure features a benzopyran core with an amino group and a bromophenyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231).

Cytotoxicity Data

The compound's effectiveness was evaluated using standard cytotoxicity assays, with IC50_{50} values indicating its potency compared to established chemotherapeutics like etoposide.

Cell Line IC50_{50} (μg/mL) Comparison
MDA-MB-2313.46 - 18.76More potent than etoposide
MCF-7<30Comparable to etoposide
T47D<30Comparable to etoposide

These results suggest that the compound may serve as a lead for developing new anticancer agents.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Topoisomerases : Chromene derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division in cancer cells .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through intrinsic pathways, potentially involving mitochondrial dysfunction and activation of caspases .
  • Antioxidant Activity : Some studies indicate that chromenes possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Additional Biological Activities

Beyond anticancer properties, this compound exhibits other biological activities:

  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal properties against various pathogens, indicating a broader pharmacological profile .
  • Neuroprotective Properties : There is emerging evidence that chromene derivatives may cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Cytotoxic Evaluation Against Breast Cancer Cells : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, with detailed analysis revealing structure-activity relationships that enhance potency .
  • Synthesis and Biological Testing : Research involving the synthesis of various substituted chromenes showed that modifications at specific positions could enhance their anticancer activity, paving the way for targeted drug design .

Q & A

Q. What are the established synthetic protocols for preparing 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile?

The compound is synthesized via a one-pot condensation reaction between α-cyano-4-bromocinnamonitrile and 4-methoxy-1-naphthol in ethanol, catalyzed by piperidine. The reaction proceeds under reflux (60–90 minutes) to yield a yellow precipitate, which is purified via recrystallization from ethanol . Alternative methods include a three-component approach using 4-bromobenzaldehyde, malononitrile, and α-naphthol in PEG-400 at 100°C for 2–3 hours .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.36–1.44 Å), angles (e.g., C–C–C = 119–122°), and hydrogen-bonding networks (e.g., N–H⋯N interactions with D–H = 0.89–0.90 Å) .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) and aromatic proton environments (δ 6.8–8.2 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 407.25 for C₂₁H₁₅BrN₂O₂) .

Q. What biological activities are associated with 4H-benzochromene derivatives?

Analogous compounds exhibit antimicrobial (MIC = 8–32 µg/mL against S. aureus and E. coli) and antitumor activity (IC₅₀ = 12–50 µM in MCF-7 cells) due to the bromophenyl group enhancing lipophilicity and π-π stacking with biological targets .

Q. How is the crystal packing stabilized in this compound?

The crystal lattice features intermolecular N–H⋯N hydrogen bonds (2.89–3.12 Å) forming infinite chains along the b-axis, supplemented by π-π interactions between aromatic rings (centroid distance = 3.77 Å) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield improvements (from ~60% to >85%) are achieved by:

  • Catalyst screening : Piperidine vs. DBU or K₂CO₃ .
  • Solvent optimization : Ethanol (polar protic) vs. DMF (polar aprotic) .
  • Temperature control : Reflux at 80°C vs. microwave-assisted synthesis (100°C, 20 minutes) .

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR assignments (e.g., overlapping aromatic signals) are resolved by:

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings .
  • DFT calculations : Predicts chemical shifts (<±0.3 ppm deviation) and validates tautomeric forms .

Q. How can derivatives be designed to enhance biological activity?

  • Substituent modification : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to improve binding to enzyme active sites .
  • Hybrid scaffolds : Fuse with pyrimidine or quinoline rings to exploit synergistic pharmacophores .

Q. What computational methods predict intermolecular interactions in crystal structures?

  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯H = 45%, Br⋯H = 12%) .
  • Molecular docking : Models interactions with M. tuberculosis enoyl-ACP reductase (binding energy = −9.2 kcal/mol) .

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